1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a triazole ring, a trifluoromethyl group, and a carboxylic acid functional group
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3O2/c1-11-3(5(6,7)8)2(4(12)13)9-10-11/h1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDVKXHHCZEGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1266841-66-0 | |
| Record name | 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis often begins with readily available starting materials such as 1-methyl-1H-1,2,3-triazole and trifluoromethylating agents.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using reagents like carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the triazole ring or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides under various conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Various derivatives of the triazole ring and carboxylic acid group.
Scientific Research Applications
Antimicrobial Activity
Research has shown that triazole derivatives exhibit notable antimicrobial properties. For instance, studies have synthesized various 1H-1,2,3-triazole derivatives that demonstrate efficacy against a range of bacterial and fungal pathogens. The incorporation of the trifluoromethyl group is believed to enhance lipophilicity and bioavailability, contributing to improved antimicrobial activity .
Antimalarial Agents
Recent studies have focused on developing triazole-based compounds as potential antimalarial agents. The synthesis of N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl benzenesulfonamides has been reported as promising candidates for treating malaria. These compounds were evaluated for their activity against Plasmodium falciparum, with some exhibiting significant inhibitory effects .
Drug Metabolism
The compound has been investigated for its role in modulating drug metabolism through interactions with the Pregnane X receptor (PXR). This receptor is crucial for regulating the expression of genes involved in drug metabolism and transport. Compounds that activate or inhibit PXR can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of triazole derivatives in drug design .
Herbicides and Fungicides
Triazole derivatives have been explored as potential herbicides and fungicides due to their ability to inhibit specific enzymes involved in plant growth and pathogen development. The trifluoromethyl group enhances the potency and selectivity of these compounds against target organisms while minimizing toxicity to non-target species .
Plant Growth Regulators
Research indicates that triazole compounds can act as plant growth regulators by influencing hormonal pathways within plants. This application can lead to improved crop yields and stress resistance, making them valuable in modern agricultural practices .
Cycloaddition Reactions
One common method for synthesizing triazoles is through [3+2] cycloaddition reactions involving azides and alkynes or nitriles. This method allows for regioselective formation of the triazole ring under mild conditions, making it suitable for large-scale synthesis .
Functionalization Techniques
Post-synthetic modifications are often employed to introduce functional groups that enhance biological activity or solubility. Techniques such as alkylation or acylation can be applied to modify the carboxylic acid group or the nitrogen atoms within the triazole ring .
Case Studies
Mechanism of Action
The mechanism by which 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound's binding affinity and stability, while the carboxylic acid group can form hydrogen bonds with biological targets.
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol: Similar structure but different functional groups.
1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar core structure but lacks the trifluoromethyl group.
2-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar but with a different position of the methyl group.
Uniqueness: 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid stands out due to its combination of the trifluoromethyl group and the carboxylic acid group on the triazole ring, which provides unique chemical and biological properties not found in similar compounds.
Biological Activity
1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C5H4F3N3O2
- Molecular Weight : 189.10 g/mol
- IUPAC Name : this compound
-
Structural Formula :
The biological activity of this compound primarily involves its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially increasing the compound's bioavailability. The compound may exhibit its effects through:
- Inhibition of Enzymes : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antiproliferative Activity : Similar compounds have shown cytotoxic effects on cancer cell lines by inducing apoptosis and disrupting cellular processes.
Anticancer Properties
Research indicates that derivatives of triazole compounds exhibit significant anticancer activity. For instance, studies have reported that triazole derivatives can inhibit the growth of various cancer cell lines. One study highlighted that certain triazole derivatives showed antiproliferative potency comparable to established chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
Triazole compounds are known for their antimicrobial properties. They have been studied for their efficacy against various bacterial and fungal strains. The mechanism often involves disrupting the synthesis of nucleic acids or cell wall components in microorganisms.
Anti-inflammatory Effects
Some triazole derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators, making these compounds potential candidates for treating inflammatory diseases .
Case Studies and Research Findings
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example, reaction with ethanol in the presence of sulfuric acid yields the corresponding ethyl ester.
| Reactants | Conditions | Product | Yield |
|---|---|---|---|
| Ethanol, H₂SO₄ | Reflux, 12 h | Ethyl 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate | ~70% |
| Methanol, DCC/DMAP | RT, 24 h | Methyl ester | 65–85% |
Amidation Reactions
The carboxylic acid reacts with amines to form amides, often mediated by coupling agents like EDCl or HOBt.
| Amine | Coupling Agent | Product | Yield |
|---|---|---|---|
| Benzylamine | EDCl, HOBt | 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide | 75% |
| Aniline | DCC, DMAP | N-Phenylamide | 60% |
Decarboxylation Reactions
Under thermal or basic conditions, decarboxylation occurs, yielding 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole .
| Conditions | Product | Yield |
|---|---|---|
| 180°C, Cu(OAc)₂ | 1-Methyl-5-(trifluoromethyl)-1H-1,2,3-triazole | 50% |
| KOH (aq.), 100°C | Same as above | 45% |
Reduction Reactions
The triazole ring can be reduced catalytically or via borohydrides, though the trifluoromethyl group typically remains intact.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂, Pd/C | RT, 12 h | Partially saturated triazoline | 30% |
| NaBH₄, MeOH | 0°C to RT | Unchanged (no reaction observed) | – |
Nucleophilic Substitution
The methyl group on the triazole is generally inert, but halogenated derivatives may undergo substitution .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Cl₂, FeCl₃ | 80°C, 6 h | 4-Chloro derivative | <20% |
Cycloaddition and Ring-Opening
The triazole ring participates in Huisgen cycloadditions or ring-opening under oxidative conditions .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Phenylacetylene, CuI | RT, 24 h | Bistriazole adduct | 85% |
| H₂O₂, AcOH | 50°C, 3 h | Ring-opened diaziridine | 40% |
Key Mechanistic Insights
-
Esterification/Amidation : Proceeds via activation of the carboxylic acid to a mixed anhydride or acyl chloride intermediate.
-
Decarboxylation : Likely follows a radical or ionic pathway under thermal conditions .
-
Reduction : Catalytic hydrogenation targets the triazole’s N–N bonds, but selectivity remains challenging.
Stability and Reactivity Trends
Q & A
[Basic] What synthetic methodologies are recommended for preparing 1-methyl-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction parameters be optimized?
The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by oxidation. For example, a related triazole-carboxylic acid synthesis () used phenylacetylene, sodium azide, and methyl iodide with copper iodide catalysis. Key parameters include:
- Temperature : 60–80°C for cycloaddition.
- Stoichiometry : Azide-to-alkyne ratio (1:1.2) minimizes side products.
- Catalyst : 5–10 mol% CuI enhances regioselectivity.
Post-synthetic oxidation of intermediates (e.g., aldehydes to carboxylic acids) requires controlled conditions (e.g., KMnO₄ in acidic medium at 0–5°C) to prevent over-oxidation .
[Advanced] How should researchers address low solubility challenges when conducting crystallographic studies on this compound?
Low solubility can be mitigated by:
- Co-solvent screening : DMSO/water mixtures or methanol/chloroform for vapor diffusion crystallization ().
- Salt formation : Lithium or sodium salts improve aqueous solubility.
For X-ray diffraction, SHELXL ( ) refinement withTWINcommands resolves twinning. A related compound achieved an R factor of 0.063 using high-resolution data (0.78 Å) and anisotropic displacement parameters .
[Advanced] What experimental designs are optimal for assessing the antiproliferative activity of this compound against cancer cell lines?
- Cell lines : NCI-H522 lung cancer cells (72-hour viability assays using MTT/SRB).
- Dosage : Test 1–100 μM concentrations; structural analogs showed growth inhibition (GP) values of 68–86% at 10 μM.
- Controls : Include doxorubicin and vehicle controls.
For improved bioavailability, esterify the carboxylate group (e.g., methyl esters) to enhance cell permeability .
[Basic] Which spectroscopic methods confirm the structural identity of this compound?
- NMR : ¹H (δ ~2.3 ppm for methyl; absence of CF₃-coupled protons) and ¹³C (δ ~160 ppm for carboxylate).
- IR : C=O stretch at ~1700 cm⁻¹.
- HRMS : Molecular ion [M+H]⁺ at m/z 240.0395 (C₆H₆F₃N₃O₂).
validated a related compound using these techniques, supplemented by X-ray crystallography .
[Advanced] How can density functional theory (DFT) calculations elucidate the electronic properties and reactivity of this compound?
- Geometry optimization : B3LYP/6-311++G(d,p) level DFT predicts electron-deficient triazole rings and carboxylate charge distribution.
- FMO analysis : Identifies nucleophilic attack sites (e.g., C-4 position).
- Solvent effects : Polarizable continuum model (PCM) improves NMR shift correlation (RMSE < 0.3 ppm).
These models guide derivatization strategies (e.g., trifluoromethyl substitution enhances metabolic stability) .
[Basic] What storage conditions preserve the stability of this compound for long-term research use?
- Storage : Desiccated at -20°C in amber vials to prevent hydrolysis and photodegradation.
- Purity monitoring : Periodic HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).
highlights degradation risks under humidity; lyophilization is recommended for aqueous stock solutions .
[Advanced] How do researchers resolve discrepancies between computational predictions and observed biological activity in triazole-carboxylic acid derivatives?
- Cross-validation : Combine AutoDock Vina docking with site-directed mutagenesis (e.g., c-Met kinase in ).
- MD simulations : AMBER/NAMD assesses binding pose stability over 100 ns trajectories.
- SAR studies : Trifluoromethyl groups improve target selectivity over methyl analogs (e.g., GP increase from 68% to 86%) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
